molecular formula C22H23N3O5S B2545741 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451464-47-4

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2545741
CAS RN: 451464-47-4
M. Wt: 441.5
InChI Key: NSKSRRVMBXCYBN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

The synthesis and investigation of biological properties of derivatives related to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have been a focus in research aiming to explore their potential in pharmacology and medicinal chemistry. One study delves into the synthesis of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines and their derivatives. These compounds were evaluated for their in vitro effects on brain monoamine oxidase (MAO) activity and demonstrated moderate antitumor activity in mouse models, presenting a potential therapeutic effect by inhibiting tumor growth by 50-60% (Markosyan et al., 2008) (Markosyan et al., 2008).

Antitumor and Antiviral Activities

Research on quinazoline derivatives has extended into evaluating their antitumor and antiviral activities. For instance, derivatives synthesized from the quinazoline framework have shown significant antiviral activity against various DNA and RNA viruses in vitro, highlighting their potential as leads for developing new antiviral medications (Gütschow et al., 1995) (Gütschow et al., 1995).

Pharmacological Potential

The pharmacological potential of quinazoline derivatives, with structural similarities to the specified compound, has been explored through their synthesis and biological evaluation. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives and evaluated them for diuretic, antihypertensive, and anti-diabetic activities. This research underscores the diverse pharmacological applications these compounds may possess, including their potential as novel PI3K inhibitors and anticancer agents (Rahman et al., 2014; Shao et al., 2014) (Rahman et al., 2014), (Shao et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "N-(1,3-benzodioxol-5-ylmethyl)amine", "Coupling agent" ], "Reaction": [ "To a solution of 3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid in a suitable solvent, add a coupling agent and stir for a few minutes.", "Add N-(1,3-benzodioxol-5-ylmethyl)amine to the reaction mixture and stir for several hours at room temperature.", "After completion of the reaction, isolate the product by filtration or chromatography and purify it by recrystallization." ] }

CAS RN

451464-47-4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H23N3O5S/c1-2-28-9-3-8-25-21(27)16-6-5-15(11-17(16)24-22(25)31)20(26)23-12-14-4-7-18-19(10-14)30-13-29-18/h4-7,10-11H,2-3,8-9,12-13H2,1H3,(H,23,26)(H,24,31)

InChI Key

NSKSRRVMBXCYBN-UHFFFAOYSA-N

SMILES

CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S

solubility

not available

Origin of Product

United States

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